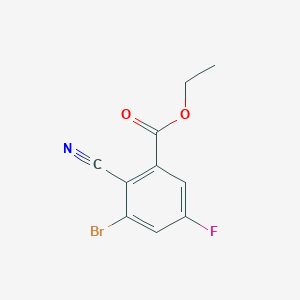

Ethyl 3-bromo-2-cyano-5-fluorobenzoate

CAS No.: 1805484-47-2

Cat. No.: VC2753647

Molecular Formula: C10H7BrFNO2

Molecular Weight: 272.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1805484-47-2 |

|---|---|

| Molecular Formula | C10H7BrFNO2 |

| Molecular Weight | 272.07 g/mol |

| IUPAC Name | ethyl 3-bromo-2-cyano-5-fluorobenzoate |

| Standard InChI | InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-3-6(12)4-9(11)8(7)5-13/h3-4H,2H2,1H3 |

| Standard InChI Key | YLHLEXPPRRKBBJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=CC(=C1)F)Br)C#N |

| Canonical SMILES | CCOC(=O)C1=C(C(=CC(=C1)F)Br)C#N |

Introduction

Chemical Identity and Structure

Basic Information

Ethyl 3-bromo-2-cyano-5-fluorobenzoate is an aromatic compound with multiple functional groups strategically positioned on a benzene ring. The compound has been identified with CAS number 2044706-91-2 and possesses a defined molecular structure with significant synthetic utility .

Chemical Properties

The compound features several important physical and chemical characteristics as outlined in Table 1:

Table 1: Chemical Properties of Ethyl 3-bromo-2-cyano-5-fluorobenzoate

Structural Features

The compound's structure is characterized by a benzene ring with four distinct functional groups:

-

A bromine atom at position 3

-

A cyano group (C≡N) at position 2

-

A fluorine atom at position 5

This specific arrangement of functional groups contributes to the molecule's unique chemical reactivity and potential applications in various research fields. The presence of both electron-withdrawing groups (cyano and fluorine) and the bromine atom creates a molecule with distinctive electronic properties.

Physical Properties and Characterization

Physical State and Appearance

Based on structural analogs, Ethyl 3-bromo-2-cyano-5-fluorobenzoate is likely a crystalline solid at room temperature with specific physical properties influenced by its functional groups. The presence of the cyano, fluoro, and bromo substituents affects its melting point, solubility, and other physical parameters.

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show signals for the ethyl ester protons (a triplet for the methyl group and a quartet for the methylene group) and aromatic protons. The ¹³C NMR would display characteristic peaks for the cyano carbon, carbonyl carbon, and aromatic carbons.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would include the C≡N stretch (approximately 2200-2250 cm⁻¹), C=O stretch (approximately 1700-1730 cm⁻¹), and C-F stretch (approximately 1000-1400 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would appear at m/z 272, with fragmentation patterns reflecting the loss of the ethoxy group, bromine, and other structural features.

Synthesis Methods and Reactions

Chemical Reactivity

The compound's reactivity is determined by its functional groups:

-

Bromine Functionality: The bromine atom at position 3 makes the compound suitable for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira coupling. This reactivity is similar to that observed in methyl 2-bromo-5-fluorobenzoate, which undergoes Suzuki coupling with boronic acids .

-

Cyano Group: The cyano group at position 2 can undergo various transformations, including hydrolysis to carboxylic acid, reduction to amines, and conversion to tetrazoles through cycloaddition reactions.

-

Fluorine Substituent: The fluorine atom at position 5 enhances metabolic stability and can influence hydrogen bonding patterns, potentially important for biological activity.

Applications and Research Significance

Synthetic Applications

Ethyl 3-bromo-2-cyano-5-fluorobenzoate serves as a valuable building block in organic synthesis:

-

Pharmaceutical Intermediates: The compound's multifunctional nature makes it a potential precursor for pharmaceutical compounds. The bromine functionality allows for further elaboration through metal-catalyzed coupling reactions, while the cyano group can be transformed into various nitrogen-containing functionalities.

-

Material Science Applications: Similar fluorinated aromatic compounds have been utilized in the development of specialized materials, including liquid crystals, fluorescent compounds, and electronic materials.

Comparative Analysis with Structural Analogs

Several structural analogs provide insight into the potential properties and applications of Ethyl 3-bromo-2-cyano-5-fluorobenzoate:

Table 3: Comparison with Structural Analogs

This comparative analysis highlights the importance of substitution patterns in determining both physical properties and chemical reactivity of substituted benzoates.

Analysis Methods and Characterization Techniques

Analytical Methods

Several analytical techniques can be employed for the characterization and purity assessment of Ethyl 3-bromo-2-cyano-5-fluorobenzoate:

-

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for purity determination and separation.

-

Spectroscopic Methods: NMR spectroscopy, IR spectroscopy, and mass spectrometry for structural confirmation.

-

Elemental Analysis: To confirm the elemental composition and purity.

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient and sustainable synthetic routes to Ethyl 3-bromo-2-cyano-5-fluorobenzoate and related compounds. This might include:

-

Catalytic methods with reduced environmental impact.

-

One-pot procedures to simplify synthesis and improve yields.

-

Flow chemistry approaches for continuous production.

Exploration of Biological Activities

Investigation of potential biological activities represents an important research direction:

-

Screening against various targets including enzymes, receptors, and microorganisms.

-

Structure-activity relationship studies through the synthesis and testing of structural analogs.

-

Development of targeted libraries based on this structural scaffold.

Material Science Applications

The unique electronic properties of this compound suggest potential applications in materials science:

-

Development of fluorescent materials and sensors.

-

Investigation of electronic properties for semiconductor applications.

-

Exploration of liquid crystal behavior and related applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume